molecular formula C15H17NO3S B406555 4-ethoxy-N-(4-methylphenyl)benzenesulfonamide

4-ethoxy-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B406555
M. Wt: 291.4g/mol
InChI Key: RBUUSVUWBYKFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4g/mol

IUPAC Name

4-ethoxy-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-3-19-14-8-10-15(11-9-14)20(17,18)16-13-6-4-12(2)5-7-13/h4-11,16H,3H2,1-2H3

InChI Key

RBUUSVUWBYKFII-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Amino-4-methylbenzene (1.821 g, 17.0 mmol) was dissolved in DCM (25 mL). N,N-Diisopropylethylamine (3.1 mL, 18.1 mmol) and 4-ethoxy-benzenesulfonyl chloride (2.50 g, 11.3 mmol) were added successively. The reaction mixture was stirred at room temperature overnight and then washed with 10% HCl (2×20 mL) and brine (1×20 mL). Organic phase was dried with sodium sulfate before filtering and removal of solvent. The desired product, e.g. 4-ethoxy-N-(4-methylphenyl)benzenesulfonamide (3.087 g, 94%), was obtained as a colorless solid, in 99.2% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
1.821 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

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